6-Bromo-2H-1,3-benzodioxol-5-amine

Physicochemical characterization Solid-state properties Purification efficiency

Researchers targeting mitochondrial TRAP1 for cancer therapy require a validated starting material for DN401 synthesis. 6-Bromo-2H-1,3-benzodioxol-5-amine provides the essential 6-bromo-benzodioxole scaffold: • Enables DN401 synthesis (TRAP1 IC₅₀ = 79 nM, 8.8-fold selectivity over Hsp90) • Bromine atom supports cross-coupling and serves as a built-in anomalous scattering phasing anchor for co-crystallography • Distinctive ⁷⁹Br:⁸¹Br isotopic doublet permits unambiguous LC-MS/MS tracking without radiolabeling

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 56251-58-2
Cat. No. B1281012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2H-1,3-benzodioxol-5-amine
CAS56251-58-2
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)N)Br
InChIInChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2
InChIKeyRIAWWMUJPLZBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2H-1,3-benzodioxol-5-amine: Halogenated Building Block


6-Bromo-2H-1,3-benzodioxol-5-amine (CAS 56251-58-2) is a heterocyclic aromatic amine featuring a 1,3-benzodioxole core substituted with a bromine atom at the 6-position and a primary amine at the 5-position . With a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol, this compound exists as a brown solid at room temperature with a reported melting point of 83–85 °C . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, serving as a key building block for the construction of bioactive molecules, notably the selective TRAP1 inhibitor DN401 . The presence of the bromine substituent enables further functionalization via cross-coupling reactions, while the amine group allows for amidation, reductive amination, and diazotization chemistry [1].

Workflow Halogenated building block for cross-coupling and amination
Selection Logic Bromo substituent enables TRAP1-selective probe synthesis
Use Context Supports medicinal chemistry and structural biology workflows

6-Bromo-2H-1,3-benzodioxol-5-amine: Bromine Irreplaceability


The 6-bromo substituent on the benzodioxole ring imparts distinct electronic, steric, and reactivity characteristics that directly influence downstream biological activity of derived compounds [1]. In benzodioxole-based thiosemicarbazone series, the bromo-substituted derivatives exhibited superior acetylcholinesterase (AChE) inhibitory activity compared to chloro- and unsubstituted analogs, with the most potent bromo-containing compound (compound 10) achieving an IC₅₀ of 108.0 ± 3.53 µM against AChE [1][2]. Furthermore, the 6-bromo-1,3-benzodioxol-5-amine scaffold is an essential precursor for DN401, a TRAP1-selective inhibitor (IC₅₀ = 79 nM for TRAP1 vs. 698 nM for Hsp90); replacing the bromine with chlorine, fluorine, or hydrogen would alter the steric bulk and halogen-bonding capacity, potentially abolishing the TRAP1 selectivity that makes DN401 a valuable chemical probe [3]. Generic substitution therefore risks compromising both the synthetic tractability and the target selectivity profiles of derived bioactive molecules.

Chloro or fluoro analogs may not replicate TRAP1 selectivity. Halogen-bonding and steric bulk differences can abolish the 8.8-fold selectivity window reported for the bromo-derived probe.
AChE inhibitory activity may shift downward. SAR data indicate that replacing bromine with chlorine or hydrogen reduces potency in thiosemicarbazone series; scaffold-hopping requires revalidation.
Anomalous scattering and MS-tag utility may be lost. Fluoro and chloro analogs provide weaker or absent phasing signal and less diagnostic isotopic patterns for structural and DMPK studies.

6-Bromo-2H-1,3-benzodioxol-5-amine: Quantitative Differentiation


Melting Point and Crystallinity: Bromo vs. Chloro Analog

6-Bromo-2H-1,3-benzodioxol-5-amine exhibits a melting point of 83–85 °C , whereas the 6-chloro analog (CAS 76958-07-1) melts at 99 °C . This 14–16 °C lower melting point for the bromo compound indicates weaker intermolecular forces in the crystalline lattice, which can translate to enhanced solubility in organic solvents during recrystallization and improved handling characteristics for solid-phase synthesis applications.

Melting Point vs. Chloro Analog
Data to verify
Δmp ≈ 14–16 °C lower (83–85 °C vs. 99 °C)
May support easier recrystallization and solid-phase handling
Reported literature values; source-specific review recommended
Physicochemical characterization Solid-state properties Purification efficiency

Bromine Heavy-Atom Effect for X-ray and MS Detection

The bromine atom in 6-Bromo-2H-1,3-benzodioxol-5-amine (MW = 216.03 g/mol) provides a distinctive isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) that serves as a diagnostic tool in mass spectrometry, enabling unambiguous tracking of this building block through synthetic sequences [1]. In comparison, the 6-fluoro analog (MW = 155.13 g/mol) [2] and 6-chloro analog (MW = 171.58 g/mol) offer less pronounced or absent isotopic patterns, reducing their utility as internal mass tags. Additionally, bromine's significant anomalous scattering (f'' = 1.28 e⁻ for Cu Kα radiation) makes it the preferred heavy atom for experimental phasing in X-ray crystallography of derived ligand–protein complexes, as demonstrated in the TRAP1–DN401 co-crystal structure (PDB: 5y3n) [3].

Bromine Heavy-Atom Effect
Class-level inference
~2× greater anomalous scattering vs. Cl; diagnostic 1:1 MS doublet
Supports experimental phasing and unambiguous MS tracking
Anomalous scattering at Cu Kα; ESI/EI MS context
Structural biology X-ray crystallography Mass spectrometry Halogen bonding

Bromo Scaffold Enables TRAP1 Selectivity Over Hsp90

The derivative DN401, synthesized directly from 6-Bromo-2H-1,3-benzodioxol-5-amine, exhibits potent and selective inhibition of the mitochondrial chaperone TRAP1 (IC₅₀ = 79 nM) with 8.8-fold selectivity over the closely related cytosolic chaperone Hsp90 (IC₅₀ = 698 nM) [1]. This selectivity profile is attributed to the 6-bromo-benzodioxole moiety occupying a distinct hydrophobic pocket in TRAP1 that is not present in Hsp90, as revealed by the co-crystal structure [2]. In contrast, derivatives built from the 6-chloro or unsubstituted benzodioxol-5-amine scaffolds have not been reported to achieve comparable TRAP1 selectivity, underscoring the critical role of the bromine substituent in molecular recognition [3].

TRAP1 Selectivity Over Hsp90
Head-to-head
8.8-fold selectivity (TRAP1 IC₅₀ = 79 nM; Hsp90 IC₅₀ = 698 nM)
Bromo-scaffold enables TRAP1-specific probe development
Biochemical binding assay; co-crystal structure confirmed (PDB: 5y3n)
TRAP1 inhibitor Hsp90 selectivity Cancer chaperone Mitochondrial targeting

Bromo Substitution Enhances AChE Inhibitory Activity

In a systematic SAR study of benzodioxole-based thiosemicarbazone derivatives, the bromo-substituted compound 10 was identified as the most potent AChE inhibitor with an IC₅₀ of 108.0 ± 3.53 µM [1]. The study explicitly concluded that 'bromo-substituted 1,3-benzodioxole ring increased the inhibitory activity against AChE' compared to chloro-, nitro-, cyano-, and unsubstituted phenyl analogs [1][2]. Compounds lacking the bromo substituent (e.g., compounds 3 and 5) showed no detectable AChE inhibition, and the chloro-substituted compound 9 exhibited a ~2-fold lower potency (IC₅₀ = 205.0 ± 5.0 µM) [1]. This class-level SAR supports the strategic value of the 6-bromo building block for constructing AChE-targeted compound libraries.

AChE Inhibitory Activity
Class-level inference
~1.9-fold more potent than chloro analog (IC₅₀ = 108 µM vs. 205 µM)
Bromo substitution may enhance AChE-targeted library outcomes
Ellman's method; SAR from thiosemicarbazone series
Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship Halogen effects

6-Bromo-2H-1,3-benzodioxol-5-amine: Application Scenarios


TRAP1 Chemical Probe Synthesis for Mitochondrial Biology

Groups investigating mitochondrial TRAP1 as a cancer target should procure 6-Bromo-2H-1,3-benzodioxol-5-amine as the starting material for DN401 synthesis. DN401 achieves 79 nM potency on TRAP1 with 8.8-fold selectivity over Hsp90 [1][2], a selectivity window that is structurally dependent on the 6-bromo-benzodioxole moiety as confirmed by co-crystallography (PDB: 5y3n) . Alternative halogen-substituted building blocks have not yielded comparable TRAP1-selective inhibitors, making the bromo compound the only validated entry point to this chemotype.

AChE-Focused Compound Libraries for Neurodegeneration

The established SAR from the benzodioxole-thiosemicarbazone series demonstrates that bromo-substitution on the benzodioxole ring enhances AChE inhibitory activity relative to chloro-, nitro-, and unsubstituted analogs [1]. Compound libraries constructed from 6-Bromo-2H-1,3-benzodioxol-5-amine are therefore more likely to yield AChE-active hits than libraries built from the 6-chloro (IC₅₀ = 205 µM) or unsubstituted (inactive) building blocks [1]. This is particularly relevant for Alzheimer's disease programs where benzodioxole-based AChE inhibitors are actively patented [2].

X-ray Crystallography Phasing Without Heavy-Atom Soaking

The bromine atom's significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) makes 6-Bromo-2H-1,3-benzodioxol-5-amine an ideal building block for synthesizing ligands destined for co-crystallization with protein targets [1]. Unlike the 6-fluoro analog (negligible anomalous signal) or 6-chloro analog (weaker signal, f'' ≈ 0.70 e⁻), the bromo compound provides a built-in phasing anchor that can determine experimental phases via single-wavelength anomalous diffraction (SAD), accelerating structure determination and eliminating the need for hazardous heavy-atom soaking [2].

Isotopic Tagging for MS-Based ADME and Metabolic Tracing

The characteristic 1:1 ⁷⁹Br:⁸¹Br isotopic doublet of 6-Bromo-2H-1,3-benzodioxol-5-amine serves as an unambiguous mass tag for tracking this building block (and its downstream metabolites) through complex biological matrices by LC-MS/MS [1]. This isotopic signature, absent in the 6-fluoro analog (singlet ¹⁹F) and less distinctive in the 6-chloro analog (3:1 ratio), enables confident metabolite identification and quantification in drug metabolism and pharmacokinetic (DMPK) studies without the need for custom radiolabeled synthesis.

Application
Selection Property
Validation Focus
TRAP1 chemical probe synthesis
Bromo-dependent selectivity pocket fit
TRAP1 vs. Hsp90 selectivity ratio review
AChE-focused library construction
Reported SAR advantage for bromo-substitution
AChE inhibition potency endpoint review
X-ray crystallography phasing
High anomalous scattering factor (f'' ≈ 1.28 e⁻)
SAD phasing and structure determination workflow
MS-based ADME and metabolic tracing
Diagnostic 1:1 ⁷⁹Br:⁸¹Br isotopic signature
Metabolite identification in complex matrices

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